(R)-1-(5-Chloropyridin-2-yl)ethanamine
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Overview
Description
®-1-(5-Chloropyridin-2-yl)ethanamine is a chiral amine compound with a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine.
Chiral Amine Introduction:
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-Chloropyridin-2-yl)ethanamine may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Chloropyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
®-1-(5-Chloropyridin-2-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloropyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-Chloropyridin-2-yl)ethanamine: The enantiomer of the compound, which may have different biological activity.
2-(5-Chloropyridin-2-yl)ethanamine: A non-chiral analog with similar chemical properties but different stereochemistry.
5-Chloro-2-pyridylmethylamine: A structurally related compound with a different substitution pattern on the pyridine ring.
Uniqueness
®-1-(5-Chloropyridin-2-yl)ethanamine is unique due to its specific chiral configuration, which can result in distinct biological activity and selectivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and other specialized applications.
Properties
Molecular Formula |
C7H9ClN2 |
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Molecular Weight |
156.61 g/mol |
IUPAC Name |
(1R)-1-(5-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
InChI Key |
HMFCMANDGJSIMX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)Cl)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)N |
Origin of Product |
United States |
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